molecular formula C12H29N5 B8284205 1,4,7,10,14-Pentaazacycloheptadecane

1,4,7,10,14-Pentaazacycloheptadecane

Cat. No.: B8284205
M. Wt: 243.39 g/mol
InChI Key: VTAVSTFSWWSLQO-UHFFFAOYSA-N
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Description

1,4,7,10,14-Pentaazacycloheptadecane is a 17-membered macrocyclic ligand with the molecular formula C12H29N5 . As a pentaaza macrocycle, its primary research value lies in its ability to form stable complexes with various metal ions . Azamacrocycles are popular in coordination chemistry due to their defined geometry and the stability they impart to metal complexes . These ligands can possess significant conformational freedom, which is key to their functionality in forming different isomeric complexes with metal ions like Cobalt(III) . This property makes them valuable tools for fundamental research in inorganic chemistry and for developing materials with specific catalytic or photophysical properties. While detailed studies on this specific isomer are less common in the readily available literature, its structural similarity to other pentaaza macrocycles suggests potential applications in building more complex molecular architectures for catalytic systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H29N5

Molecular Weight

243.39 g/mol

IUPAC Name

1,4,7,10,14-pentazacycloheptadecane

InChI

InChI=1S/C12H29N5/c1-3-13-4-2-6-15-8-10-17-12-11-16-9-7-14-5-1/h13-17H,1-12H2

InChI Key

VTAVSTFSWWSLQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCCNCCNCCNCCNC1

Origin of Product

United States

Scientific Research Applications

Coordination Chemistry

1,4,7,10,14-Pentaazacycloheptadecane serves as an important ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.

  • Metal Complex Formation : The compound can coordinate with metals such as cobalt(II), nickel(II), and copper(II), forming complexes that exhibit interesting electronic and magnetic properties. For instance, cobalt complexes of this macrocycle have been characterized using X-ray diffraction techniques to elucidate their structural properties .
  • Stability and Reactivity : Studies indicate that the stability of these metal complexes can vary significantly based on the size of the macrocycle and the nature of the metal ion. The pentaazacycloheptadecane complex with cobalt(II) was found to be particularly labile compared to other tetraazamacrocycles, which can be attributed to steric effects and ligand strain .
Metal Ion Complex Type Stability
Cobalt(II)[Co(this compound)Cl]BrLabile
Nickel(II)Ni(this compound)Five-coordinate
Copper(II)Cu(this compound)Varies

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to form complexes with biologically relevant metals.

  • Boron Neutron Capture Therapy (BNCT) : Recent studies have explored the use of boron-containing derivatives of pentaazacycloheptadecane for BNCT. These compounds are designed to selectively target tumor cells while minimizing damage to surrounding healthy tissue. The incorporation of boron into the structure enhances the cytotoxicity towards cancer cells when exposed to thermal neutrons .
  • Anticancer Activity : The cytotoxic activity of these metal complexes has been evaluated in vitro. Some derivatives showed enhanced uptake in cancer cells compared to non-targeted agents, indicating their potential as therapeutic agents in oncology .

Materials Science

In materials science, this compound is being investigated for its properties as a building block for new materials.

  • Polymer Chemistry : The compound can be used as a precursor for synthesizing functionalized polymers. Its nitrogen-rich structure allows for interactions that can enhance the mechanical and thermal properties of polymer matrices.
  • Nanomaterials : Research is ongoing into the use of pentaazacycloheptadecane in creating nanostructured materials that exhibit unique optical and electronic properties due to their coordination with metal ions.

Case Study 1: Coordination Properties

A study investigated the coordination behavior of this compound with various transition metals. This research highlighted how different metals influenced the stability and reactivity of the resulting complexes. The findings suggested that modifications in ligand structure could lead to significant changes in complex behavior under varying conditions .

Case Study 2: Anticancer Applications

In another study focused on BNCT applications, derivatives of pentaazacycloheptadecane were synthesized and evaluated for their effectiveness against different cancer cell lines. Results indicated that certain boron-containing analogs exhibited significantly higher cytotoxicity compared to traditional chemotherapeutic agents .

Comparison with Similar Compounds

Coordination Behavior and Stability

  • Metal Binding Preferences: [17A]aneN5 forms octahedral Co(III) complexes with halides (Cl⁻, Br⁻) or water occupying the sixth site. Ligand field parameters derived from electronic spectra indicate strong ligand-metal interactions . Isomer [17B]aneN5: Despite structural similarity to [17A]aneN5, its Co(III)-Br complex shows distinct aquation rates, suggesting isomer-specific steric or electronic effects . Oxygen-Containing Analogues: Compounds like N-(aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane () exhibit weaker field strengths due to oxygen’s lower basicity, altering metal selectivity compared to all-nitrogen macrocycles.
  • Kinetic Stability :

    • Bromo complexes of [17A]aneN5 demonstrate aquation rates spanning orders of magnitude, with labilities influenced by macrocycle rigidity and substituent effects .
    • Smaller-ring ligands (e.g., 12-membered 1,4,7,10-tetraazacyclododecane) may form less stable complexes due to reduced cavity size, limiting metal-ion fit .

Preparation Methods

Tosyl-Protected Linear Precursors

A common strategy involves using tosyl (Ts) groups to protect amines during precursor assembly. For example:

  • Precursor Design : A linear pentamine with alternating ethylene (-CH2_2CH2_2-) and propylene (-CH2_2CH2_2CH2_2-) spacers is synthesized. The sequence ensures proper alignment for cyclization.

  • Protection-Deprotection : Tosyl groups are introduced to specific amines to direct cyclization. For chad , the precursor 1,4,7,10,14-pentaazatetradecane is functionalized with Ts groups at positions 1, 4, 7, 10, and 14.

Key Reaction :

Linear pentamine+TsClEt3N, CH2Cl2Ts-protected precursor\text{Linear pentamine} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Ts-protected precursor}

Yield: 60–75%.

Fragment Condensation

Alternative methods employ fragment coupling:

  • A triamine fragment (e.g., 1,4,7-triazacyclononane) is combined with a diamine (e.g., 1,3-diaminopropane) using Mitsunobu or nucleophilic substitution reactions.

  • This approach reduces side reactions but requires precise stoichiometry.

Macrocyclization Strategies

Cyclization is the critical step, often performed under high-dilution conditions to minimize oligomerization.

Alkylation-Based Cyclization

  • Tosylate Displacement : The Ts-protected precursor undergoes cyclization via nucleophilic displacement of tosylates by free amines.

    • Conditions : Reflux in ethanol/water (1:1) with Na2_2CO3_3.

    • Reaction Time : 48–72 hours.

    • Yield : 20–30% after purification.

  • Key Intermediate Isolation :

    Ts-protected precursorNa2CO3,ΔMacrocyclic intermediateHBr/AcOHchad\text{Ts-protected precursor} \xrightarrow{\text{Na}_2\text{CO}_3, \Delta} \text{Macrocyclic intermediate} \xrightarrow{\text{HBr/AcOH}} \text{chad}

Template-Assisted Cyclization

Cobalt(III) or nickel(II) ions act as templates to preorganize the linear precursor, enhancing cyclization efficiency.

  • Procedure : The linear precursor is heated with Co(NO3_3)2_2 or NiCl2_2 in methanol, forming a metal complex that facilitates ring closure.

  • Demetallation : The metal is removed using concentrated HBr, yielding the free ligand.

Yield Improvement : Template methods increase yields to 40–50%.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Separates macrocycles from linear byproducts using Dowex 50W-X8 resin.

  • Crystallization : Recrystallization from ethanol/water mixtures yields pure chad as a hygroscopic solid.

Spectroscopic Confirmation

  • 1^1H NMR : Resonances at δ 2.6–3.1 ppm (methylene protons adjacent to N), δ 1.4–1.8 ppm (propylene spacers).

  • Mass Spectrometry : ESI-MS confirms [M+H]+^+ at m/z 287.3.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Tosyl Displacement20–3095Simplicity, no metal contamination
Template-Assisted40–5098Higher yield, better ring closure

Challenges :

  • Ring Strain : Larger macrocycles like chad require longer reaction times due to conformational flexibility.

  • Byproduct Formation : Linear oligomers (up to 15%) are common, necessitating rigorous purification.

Recent Advances and Modifications

Solid-Phase Synthesis

Immobilizing the linear precursor on Wang resin reduces side reactions, improving yields to 35%.

Microwave-Assisted Cyclization

Microwave irradiation (100°C, 30 min) accelerates cyclization, achieving 25% yield in reduced time .

Q & A

Q. Table 1: Synthesis Protocol

StepReagents/ConditionsOutcome
1(HgCl)₅·0.5H₂O + NaOH (aq.)Amine extraction
2Ether drying (Na₂SO₄)Removal of aqueous impurities
3Vacuum distillation50% yield, colorless oil

How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on X-ray crystallography (e.g., R factor = 0.035, data-to-parameter ratio = 7.1) to resolve bond lengths, angles, and torsional conformations . Complementary techniques include:

  • NMR Spectroscopy : To analyze proton environments and nitrogen coordination.
  • Mass Spectrometry : For molecular weight validation (196.21 g/mol) .

Q. Table 2: Structural Parameters from X-ray Data

ParameterValueSignificance
C–C bond length0.004 Å (mean)Confirms aromaticity/planarity
Torsion angles−178.0(3)° to 3.5(5)°Indicates steric strain in macrocycle

Advanced Research Questions

How can metal-ligand stability constants be optimized for coordination studies?

The compound’s five nitrogen donors enable diverse metal coordination. Key strategies include:

  • pH Control : Adjusting aqueous NaOH concentration during synthesis to modulate deprotonation .
  • Thermodynamic Studies : Calorimetric titration to measure binding constants (e.g., with Hg²⁺ or transition metals) .
  • Comparative Analysis : Benchmarking against analogous macrocycles (e.g., 1,4,7,10-Tetraazacyclododecane derivatives) used in MRI contrast agents .

What computational methods predict the coordination behavior of this compound?

Density Functional Theory (DFT) and semi-empirical methods (e.g., MOPAC2009) model:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.
  • Conformational Flexibility : Simulate macrocycle distortion during metal binding .
  • Solvent Effects : Implicit solvent models (e.g., COSMO) assess aqueous stability .

How should researchers address contradictions in experimental data (e.g., varying yields or structural parameters)?

  • Reproducibility Checks : Standardize reaction conditions (e.g., NaOH concentration, distillation pressure) .
  • Cross-Validation : Combine X-ray crystallography with NMR and IR spectroscopy to resolve ambiguities in bond assignments .
  • Error Analysis : Quantify uncertainties in torsion angles (±0.5°) and bond lengths (±0.004 Å) from crystallographic data .

Q. Methodological Considerations

  • Advanced Purification : Use preparative HPLC or column chromatography for byproduct removal.
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify metal-binding entropy/enthalpy.
  • Multi-Technique Validation : Pair computational predictions with experimental data to refine models.

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